molecular formula C12H17BFNO3 B571843 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1315351-46-2

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B571843
CAS No.: 1315351-46-2
M. Wt: 253.08
InChI Key: JBLVATFMPOBQIU-UHFFFAOYSA-N
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Description

The compound “5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to a class of organic compounds known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom of an ester group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a boronic acid with a diol (such as pinacol) to form the boronic ester . The specific synthesis of “this compound” would likely involve the reaction of the corresponding pyridine derivative with a boronic ester .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature a pyridine ring substituted with a fluorine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

Boronic esters are commonly used in organic synthesis due to their ability to undergo a variety of reactions. They can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other boronic esters. These compounds are typically solids at room temperature and are stable under normal conditions .

Mechanism of Action

The exact mechanism of action of 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is still under investigation. However, it is believed that the molecule binds to specific proteins and modulates their activity. The fluorinated aromatic group is thought to interact with the hydrophobic pockets of proteins, while the methoxy group is believed to interact with the protein's active site. This interaction is thought to alter the protein's structure and/or function, leading to changes in the protein's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it is believed that the molecule can modulate the activity of various proteins, leading to changes in the biochemical and physiological processes that they regulate. For example, this compound has been shown to modulate the activity of enzymes involved in metabolism, cell signaling, and gene expression.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments offers several advantages. First, the molecule is relatively easy to synthesize and is relatively stable in solution. Second, the molecule is small and can easily penetrate cell membranes, making it an attractive target for drug discovery. Finally, the molecule can be used to study the effects of small molecules on protein structure and function.
However, the use of this compound in laboratory experiments also has several limitations. First, the molecule is not very soluble in water, which can limit its use in certain applications. Second, the molecule is relatively expensive, which can limit its use in large-scale experiments. Finally, the exact mechanism of action of the molecule is still under investigation, which can limit its use in certain applications.

Future Directions

Given the potential applications of 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research, there are several potential future directions. First, further research is needed to better understand the exact mechanism of action of the molecule. Second, further research is needed to identify the biochemical and physiological effects of the molecule. Third, further research is needed to identify additional applications of the molecule, such as in drug discovery and in the study of membrane proteins. Fourth, further research is needed to develop methods to improve the solubility of the molecule in water. Finally, further research is needed to develop methods to reduce the cost of the molecule for large-scale experiments.

Synthesis Methods

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be conveniently synthesized using a two-step reaction sequence. The first step involves the condensation of 4-fluoropyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride. This reaction results in the formation of this compound. The second step involves the hydrolysis of the resulting product, which yields the desired this compound.

Scientific Research Applications

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its potential applications in drug discovery, biochemistry, biophysics, and molecular biology. In drug discovery, this compound has been used as a scaffold for the design of novel small molecule inhibitors of protein-protein interactions. In biochemistry, this compound has been used to study enzyme kinetics and the effects of small molecules on protein folding. In biophysics, this compound has been used to study the structure and function of membrane proteins. In molecular biology, this compound has been used to study the effects of small molecules on gene expression.

Safety and Hazards

Like all chemicals, “5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” should be handled with care. Boronic esters can be irritants and should be handled with appropriate personal protective equipment .

Properties

IUPAC Name

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLVATFMPOBQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678186
Record name 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315351-46-2
Record name 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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